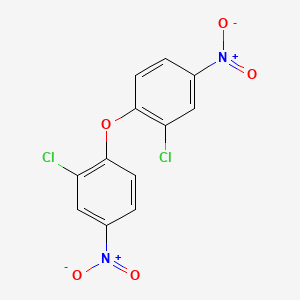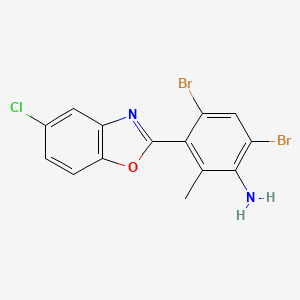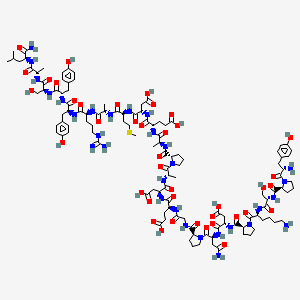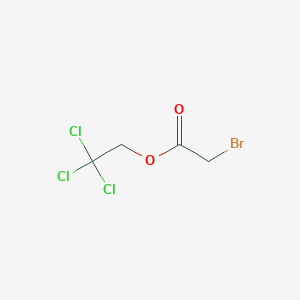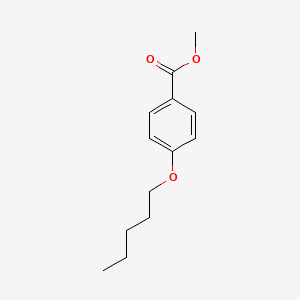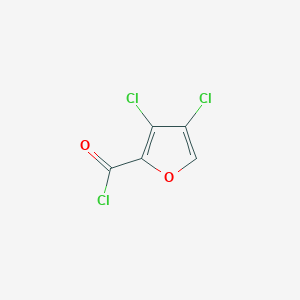![molecular formula C24H26N2O3 B13815511 Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester is a complex organic compound belonging to the class of azepinoindoles These compounds are characterized by their unique seven-membered ring structure fused to an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. For this specific compound, the direct C-H functionalization of 2-alkyl tryptamines is employed, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
Azepino[4,5-b]indole-5-carboxylic acid derivatives have shown promise in several scientific research areas:
Chemistry: These compounds are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures.
Biology: They exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has highlighted their potential as therapeutic agents, particularly in the development of novel drugs.
Industry: Their unique chemical properties make them useful in the production of specialty chemicals and materials
作用機序
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, while others may interact with microbial proteins to exert antimicrobial effects .
類似化合物との比較
Similar Compounds
Similar compounds include other azepinoindole derivatives and indole-based molecules. Examples are:
Ngouniensines: These natural products share the azepino[4,5-b]indole skeleton and exhibit similar biological activities.
Ibogaine: Another indole alkaloid with a similar structure, known for its psychoactive properties.
Tabernanthalog: A synthetic analog of ibogaine, developed for its therapeutic potential without hallucinogenic effects.
Uniqueness
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester stands out due to its specific structural features and the potential for diverse chemical modifications. Its unique seven-membered ring fused to an indole moiety provides a versatile scaffold for developing new compounds with tailored properties .
特性
分子式 |
C24H26N2O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
ethyl 1,1-dimethyl-8-phenylmethoxy-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C24H26N2O3/c1-4-28-23(27)19-13-25-15-24(2,3)21-18-11-10-17(12-20(18)26-22(19)21)29-14-16-8-6-5-7-9-16/h5-13,25-26H,4,14-15H2,1-3H3 |
InChIキー |
QXIBLGIBKFQSDW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)OCC4=CC=CC=C4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


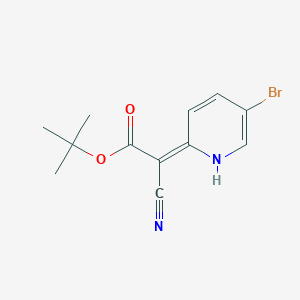
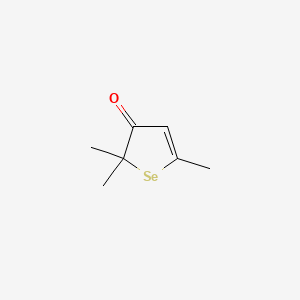
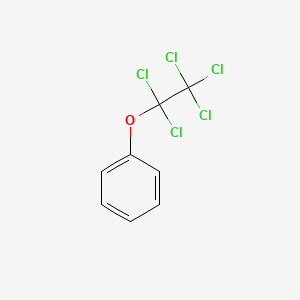
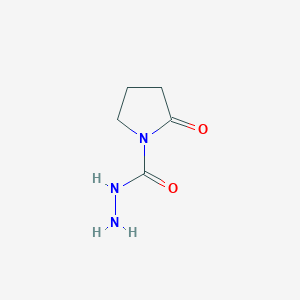
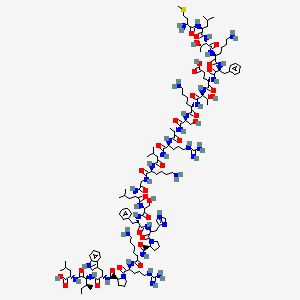
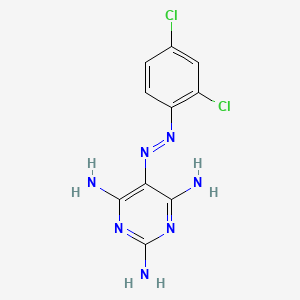
![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
